molecular formula C21H19Cl2F2N3O2S B2636133 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226435-19-3

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2636133
CAS No.: 1226435-19-3
M. Wt: 486.36
InChI Key: PMCMHIFWLGEMJE-UHFFFAOYSA-N
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Description

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a structurally complex imidazole derivative featuring a 3,4-dichlorophenyl group at position 5 of the imidazole ring, a 4-(difluoromethoxy)phenyl substituent at position 1, and a thioether-linked N-isopropylacetamide side chain.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2F2N3O2S/c1-12(2)27-19(29)11-31-21-26-10-18(13-3-8-16(22)17(23)9-13)28(21)14-4-6-15(7-5-14)30-20(24)25/h3-10,12,20H,11H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCMHIFWLGEMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the dichlorophenyl and difluoromethoxyphenyl groups. The final step involves the formation of the thioether linkage and the acetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazole ring or the acetamide group, potentially altering the compound’s chemical properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, while the thioether and acetamide groups contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on substituent effects, synthetic strategies, and spectral characteristics.

Substituent Effects and Bioactivity Trends
Compound Name / Structure Key Substituents Electronic/Steric Effects Potential Bioactivity Implications Reference
Target Compound 5-(3,4-dichlorophenyl), 1-(4-difluoromethoxy), thio-N-isopropylacetamide Strong electron-withdrawing Cl groups (meta/para positions), difluoromethoxy (lipophilic), thioether linkage Enhanced metabolic stability due to fluorine, possible kinase or COX inhibition via thioether
Compound 9 () 5-(4-fluorophenyl), 1-(4-methoxyphenyl), thio-N-thiazol-2-yl Fluorine (moderate electron-withdrawing), methoxy (electron-donating), thiazole-acetamide Likely COX-2 inhibition (similar to celecoxib analogs)
1,2,4-Triazoles () Sulfonylphenyl, 2,4-difluorophenyl, thione/s-thiol tautomers Sulfonyl groups enhance solubility; fluorine improves bioavailability Antifungal or antimicrobial activity via triazole-thione motifs
Benzimidazole-Triazole-Thiazole Hybrids () Phenoxymethyl-triazole-thiazole, halogenated aryl (F, Br) Halogens (lipophilic), triazole-thiazole (hydrogen bonding) Anticancer or antiviral via dual heterocyclic interactions

Key Observations :

  • Difluoromethoxy vs. Methoxy : The difluoromethoxy group in the target compound increases lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., Compound 9), aligning with trends in fluorinated drug design .
  • Thioether vs. Thione : The thioether linkage in the target compound may confer greater stability than tautomeric thione groups in 1,2,4-triazoles (), which are prone to oxidation .

Efficiency Comparison :

  • The target compound’s synthesis likely mirrors the efficiency of Compound 9 (70–80% yields), whereas triazole-thiones () required longer reaction times due to tautomeric equilibria .
Spectral and Structural Analysis
Feature Target Compound (Predicted) Compound 9 () 1,2,4-Triazoles ()
IR C=S Stretch Absent (thioether) Absent 1247–1255 cm⁻¹ (thione)
1H-NMR (Aromatic) Multiplets for dichloroaryl Doublets for fluorophenyl Complex splitting for difluorophenyl
13C-NMR (S–C) ~35–40 ppm (thioether) ~30 ppm (thioether) ~180 ppm (C=S)

Notable Differences:

  • The absence of C=S IR bands in the target compound distinguishes it from thione-containing triazoles .
  • Aromatic proton signals in the target compound would show complex splitting due to 3,4-dichlorophenyl, unlike the simpler patterns in mono-halogenated analogs .

Research Implications and Limitations

  • Bioactivity Gaps: No direct data exist for the target compound’s biological activity. Predictions are based on structural analogs (e.g., COX inhibition for thioacetamide derivatives , antifungal activity for triazole-thiones ).
  • Contradictions : highlights tautomerism in triazoles, but the target compound’s thioether linkage avoids this instability, suggesting superior shelf life .

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, often referred to as a novel imidazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C18H19Cl2F2N3O1S\text{C}_{18}\text{H}_{19}\text{Cl}_{2}\text{F}_{2}\text{N}_3\text{O}_1\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably, it exhibits significant inhibition of the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation and survival. This inhibition is facilitated through binding to specific sites on β-catenin, disrupting its function and leading to reduced tumor growth in vitro and in vivo models .

Anticancer Properties

Recent studies have demonstrated the compound's efficacy against several cancer cell lines, including colorectal cancer (SW480 and HCT116). The IC50 values for these cell lines were reported at 2 μM and 0.12 μM respectively, indicating potent antiproliferative effects . In xenograft models using HCT-116 cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size and decreased expression of proliferation markers such as Ki67 .

Case Studies

  • Colorectal Cancer :
    • Objective : Evaluate the efficacy of the compound on SW480 and HCT116 cell lines.
    • Results : Significant inhibition of cell proliferation was observed with IC50 values indicating high potency. In vivo studies confirmed reduced tumor growth in mouse models .
  • Mechanistic Studies :
    • Objective : Investigate the binding interactions with β-catenin.
    • Findings : The compound binds to a hotspot region near Lys508 of β-catenin, affecting its stability and function, thereby inhibiting downstream signaling pathways critical for cancer progression .

Data Table

Parameter Value
Molecular FormulaC₁₈H₁₉Cl₂F₂N₃OS
IC50 (SW480)2 μM
IC50 (HCT116)0.12 μM
Tumor Reduction (Mouse Model)Significant
Proliferation Marker (Ki67)Decreased Expression

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